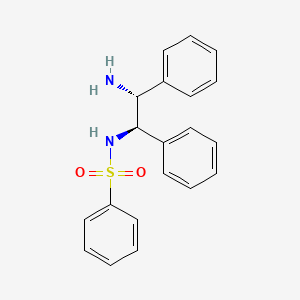

N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide

Description

N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide is a chiral sulfonamide derivative featuring a (1R,2R)-2-amino-1,2-diphenylethyl backbone linked to a benzenesulfonamide group. This compound is part of a broader class of enantiopure ligands used in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cycloadditions . Its structure combines a rigid chiral diamine core with a sulfonamide moiety, which modulates electronic and steric properties to enhance catalytic activity and enantioselectivity.

Properties

IUPAC Name |

N-[(1R,2R)-2-amino-1,2-diphenylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22-25(23,24)18-14-8-3-9-15-18/h1-15,19-20,22H,21H2/t19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFIIYNKTOHATG-WOJBJXKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with (1R,2R)-cyclohexane-1,2-diamine. This is followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group through acylation, sulfonation, reductive alkylation, and arylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group or other reducible functionalities in the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the aromatic rings and the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₈N₂O₂S

- Molecular Weight : 342.41 g/mol

- CAS Number : 852212-92-1

The presence of both amino and sulfonamide functional groups contributes to its reactivity and interaction with biological systems.

Research has demonstrated that N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide exhibits significant biological activities that can be harnessed for therapeutic purposes. The following subsections detail its applications based on recent studies.

Anticancer Activity

Numerous studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it interacts with targets that are crucial for cell signaling pathways associated with tumor growth.

- Case Study : A study evaluating various benzenesulfonamide derivatives indicated that modifications in the structure could enhance their potency against cancer cell lines such as breast and colon cancer .

Antidiabetic Properties

There is emerging evidence supporting the use of N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide in managing diabetes. Its derivatives have been synthesized and tested for their hypoglycemic effects.

- Research Findings : A study on sulfonamide derivatives demonstrated notable reductions in blood glucose levels in diabetic rat models when compared to standard treatments like glibenclamide .

Given its promising biological profiles, future research may explore:

- Combination Therapies : Investigating the efficacy of this compound in combination with other anticancer agents.

- Formulation Development : Creating formulations aimed at improving bioavailability and targeting specific tissues.

Mechanism of Action

The mechanism of action of N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved depend on the specific biological system being studied, but common targets include enzymes involved in metabolic pathways and receptors in signal transduction pathways .

Comparison with Similar Compounds

Substituent Variations on the Sulfonamide Group

The sulfonamide substituent significantly influences the compound’s properties. Key analogs include:

Key Insights :

- Electron-Withdrawing Groups (e.g., CF₃) : Improve stability and modulate electron density at the metal center, critical for redox-sensitive reactions .

- Bulky Groups (e.g., triisopropyl) : Enhance enantioselectivity by restricting conformational flexibility in catalytic intermediates .

- Perfluorinated Groups: Increase solubility in nonpolar solvents and resistance to oxidation, useful in harsh reaction conditions .

Catalytic Performance

These ligands are integral to asymmetric catalysis:

- Rhodium and Ruthenium Complexes : The target compound’s vinyl-substituted analog (4-vinylbenzenesulfonamide) was used in dual Rh/Ru catalytic systems for thermoresponsive hydrogels, achieving high enantiomeric excess (ee) in cycloadditions .

- Polyfunctional Lewis Acids : Perfluorophenylsulfonamide derivatives enabled enantiodivergent [4+2] cycloadditions, with ee values exceeding 90% .

- Palladium-Catalyzed Allylic Alkylations : Bulky triisopropyl derivatives demonstrated superior selectivity in forming quaternary stereocenters compared to less hindered analogs .

Commercial Availability and Cost

- Triisopropylbenzenesulfonamide (TipsDPEN) : Priced at ~¥24,600/100mg (China), reflecting patented synthesis routes .

- 4-Trifluoromethyl Derivative : Temporarily out of stock (2024), highlighting supply chain challenges for fluorinated compounds .

- Methanesulfonamide Analog : Widely available at lower cost due to simpler synthesis .

Biological Activity

N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C29H38N2O2S

- Molecular Weight : 478.69 g/mol

- CAS Number : 852212-92-1

This compound features an amino group and a benzenesulfonamide moiety, which are critical for its biological interactions. The presence of the diphenylethyl structure enhances its lipophilicity and biological efficacy.

Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. However, N-((1R,2R)-2-amino-1,2-diphenylethyl)benzenesulfonamide exhibits additional pharmacological properties that can affect various physiological systems:

- Cardiovascular Effects : Research indicates that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance. In isolated rat heart models, compounds structurally related to benzenesulfonamides have shown a decrease in perfusion pressure, suggesting potential vasodilatory effects .

Case Study: Perfusion Pressure and Coronary Resistance

A study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The experimental design included several groups:

| Group | Compound | Dose |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 nM |

| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |

| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |

| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |

| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide | 0.001 nM |

The results indicated that the compound 4-(2-aminoethyl)benzenesulfonamide significantly reduced perfusion pressure compared to controls, pointing towards its potential utility in managing cardiovascular conditions .

Pharmacological Implications

The findings suggest that N-((1R,2R)-2-amino-1,2-diphenylethyl)benzenesulfonamide may serve as a candidate for further investigation in cardiovascular therapies. Its ability to modulate vascular resistance could have implications for treating conditions such as hypertension and heart failure.

Q & A

Q. What are the optimized synthetic routes for N-((1R,2R)-2-Amino-1,2-diphenylethyl)benzenesulfonamide, and how do reaction conditions influence enantiomeric purity?

Methodological Answer: The compound is synthesized via asymmetric reductive amination or condensation of chiral vicinal diamines with benzenesulfonyl chlorides. Key steps include:

- Chiral diamine preparation : Start with (1R,2R)-1,2-diphenylethylenediamine, often resolved using chiral auxiliaries or enzymatic methods .

- Sulfonylation : React with benzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0°C to RT) with triethylamine as a base .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) yields >97% purity .

Q. Critical Parameters :

Q. Table 1. Synthetic Conditions and Outcomes

| Method | Reaction Time | Catalyst | Purity (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Reductive amination | 24 h | None | 95 | 85 | [6] |

| Sulfonylation (DCM) | 12 h | Et₃N | 97 | 99 | [12] |

| Ru-catalyzed hydrogenation | 6 h | Ru-TsDPEN | 98 | 99 | [18] |

Q. Which spectroscopic and chromatographic methods are recommended for characterizing the compound's structural integrity and enantiomeric excess?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. Key signals:

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) resolve enantiomers; retention times correlate with ee ≥99% .

- X-ray Crystallography : Resolves absolute configuration, especially for metal complexes (e.g., Ru-TsDPEN) .

Validation : Cross-reference NMR with computed spectra (DFT) and compare HPLC retention times with authentic standards .

Q. How does the compound function as a chiral ligand in transition metal-catalyzed asymmetric reactions?

Methodological Answer: The sulfonamide group coordinates to metals (e.g., Ru, Pd) via the NH and sulfonyl oxygen, while the chiral diamine backbone induces asymmetry. Applications include:

Q. Key Studies :

- Ru-TsDPEN complexes achieve TOF >500 h⁻¹ in ATH of acetophenone derivatives .

- Modifying the sulfonamide’s para-substituent (e.g., CF₃) enhances catalytic activity by 30% in some systems .

Advanced Research Questions

Q. What mechanistic insights explain the compound's efficacy in asymmetric transfer hydrogenation, and how do structural modifications affect catalytic outcomes?

Methodological Answer:

- Mechanism : The ligand facilitates a six-membered transition state in Ru-catalyzed ATH, where the sulfonamide NH participates in H-bonding with the substrate, lowering activation energy .

- Modifications :

Case Study : Replacing benzene with 4-CF₃-benzenesulfonamide improves ATH efficiency for sterically hindered ketones (ee: 95% → 99%) .

Q. How can researchers resolve contradictions in enantioselectivity data obtained from different catalytic systems using this ligand?

Methodological Answer: Contradictions often arise from:

Q. Resolution Strategies :

- Control experiments : Test the ligand with standardized substrates (e.g., acetophenone) across solvents and metal precursors .

- DFT calculations : Model transition states to predict enantioselectivity trends .

Example : A study found ee = 85% in THF vs. 99% in iPrOH due to solvent-dependent H-bonding .

Q. What strategies are effective in modifying the sulfonamide moiety to enhance stability or catalytic activity in specific reaction environments?

Methodological Answer:

Q. Synthetic Protocol :

Sulfonylation : React (1R,2R)-diamine with substituted benzenesulfonyl chlorides.

Purification : Use size-exclusion chromatography to remove unreacted diamine .

Q. Table 2. Modified Ligands and Performance

| Modification | Application | ee (%) | Stability (pH 3) | Reference |

|---|---|---|---|---|

| 4-CF₃ | ATH of ketones | 99 | Moderate | [12] |

| 4-OMe | Acidic hydrolysis | 95 | High | [19] |

| 3,5-(CF₃)₂ | C–H activation | 92 | Low | [19] |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.